![molecular formula C18H14Br3N3O7 B3854357 2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B3854357.png)
2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate
描述
2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including methoxy, nitro, and acetate groups, as well as a tribromophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate typically involves a multi-step process. The key steps include:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Acetylation: The acetate group is added through an acetylation reaction using acetic anhydride and a catalyst such as pyridine.
Formation of the Tribromophenoxy Moiety: The tribromophenoxy group is synthesized by bromination of phenol followed by etherification with an appropriate reagent.
Coupling Reactions: The final step involves coupling the synthesized intermediates through condensation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and acetate groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium acetate (NaOAc) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tribromophenoxy moiety may enhance binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but lacks the tribromophenoxy and acetate groups.
4-Nitroanisole: Contains a nitro and methoxy group but lacks the complex acetamido and tribromophenoxy moieties.
2-Methoxy-4-nitrophenol: Similar functional groups but different overall structure.
Uniqueness
2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tribromophenoxy moiety, in particular, distinguishes it from other similar compounds and may contribute to its enhanced biological activity and industrial utility.
属性
IUPAC Name |
[2-methoxy-3-nitro-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3O7/c1-9(25)31-14-4-3-10(16(24(27)28)18(14)29-2)7-22-23-15(26)8-30-17-12(20)5-11(19)6-13(17)21/h3-7H,8H2,1-2H3,(H,23,26)/b22-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTXTLOPROUOKL-QPJQQBGISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(2-methoxyphenyl)-N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3854275.png)
![2-(4-methylphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]quinazolin-4-amine](/img/structure/B3854291.png)
![N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide](/img/structure/B3854299.png)
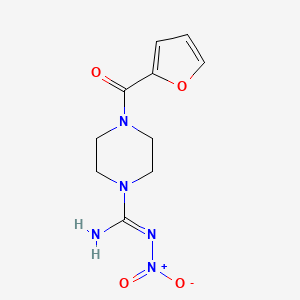
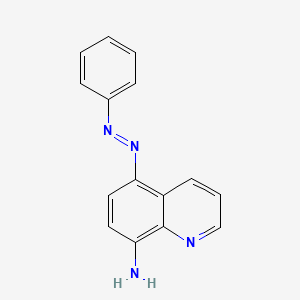
![N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B3854314.png)
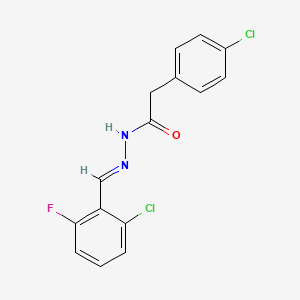
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)
![ethyl N-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamate](/img/structure/B3854334.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
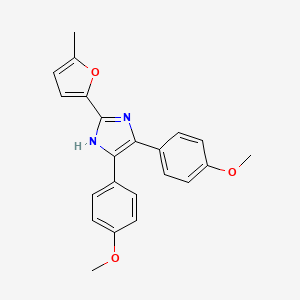
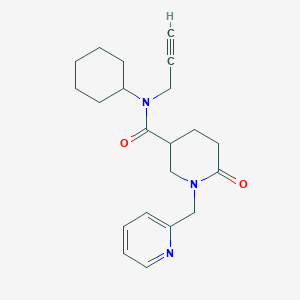
![ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B3854377.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3854379.png)
